REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]1[O:10][CH2:9]1.[Cl-].[NH4+]>O1CCCC1>[CH:7]([CH:8]([C:4]#[C:3][C:2]1[CH:1]=[CH:4][CH:3]=[CH:2][CH:1]=1)[CH2:9][OH:10])=[CH2:6] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=CC1CO1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was then stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Thereafter, 3.5 ml of a trifluoroborane tetrahydrofuran complex was slowly added dropwise to the reaction solution
|
Type
|
STIRRING
|
Details
|
The obtained solution was further stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The thus obtained mixture was further stirred at −78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the obtained solution was extracted with 100 ml of ethyl acetate once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (manufactured by Biotage AB; Isolera™)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C(CO)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |